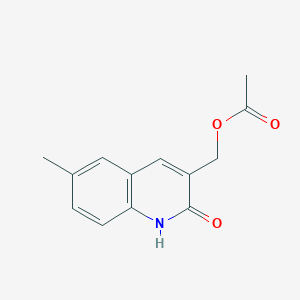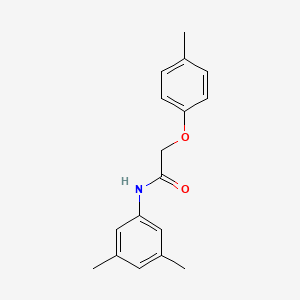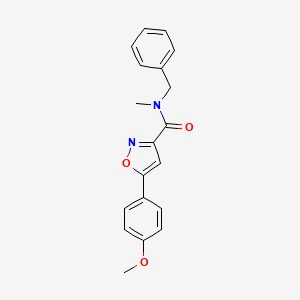![molecular formula C15H11Cl2NO3 B5524345 [(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)
[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate" often involves the formation of molecular salts through proton transfer reactions with different organic acids and bases. For instance, the synthesis of 2-amino 4-methylpyridinium 3-chlorobenzoate involved nucleophilic substitution and carbanion reactions, starting from specific chloroethanol and chlorobenzoyl precursors, resulting in good yields under optimized conditions (Zhang et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 2-amino-4-methylpyridinium 3-chlorobenzoate, reveals noncentrosymmetric crystallization in the monoclinic system with detailed hydrogen-bonded structures contributing to the overall stability and properties of the crystals (Babu et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving "[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate" derivatives can lead to the formation of various molecular salts and complexes. These reactions are influenced by the presence of non-covalent interactions, such as hydrogen bonding, which plays a crucial role in the assembly and stability of the resulting compounds (Ahmad et al., 2023).
Physical Properties Analysis
The physical properties of compounds like "[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate" are characterized by their crystalline structure, thermal stability, and optical properties. For instance, 2-amino 4-methylpyridinium 3-chlorobenzoate exhibits good thermal and mechanical stability, making it suitable for optoelectronics device applications (Babu et al., 2017).
Chemical Properties Analysis
The chemical properties of related compounds are significantly influenced by their molecular structure and the nature of their interactions. For example, the presence of chlorine and nitrogen groups in the compound's structure can affect its reactivity, solubility, and potential applications in various chemical reactions (Liao Jian-qiao, 2010).
科学的研究の応用
Solubility and Thermodynamics
- A study on the solubility of 2-amino-4-chlorobenzoic acid in various solvents at different temperatures provides critical data for optimizing purification processes. The solubility was affected by temperature and solvent type, which is crucial for designing crystallization and extraction processes in pharmaceutical and chemical engineering applications (Xinbao Li et al., 2017).
Anti-inflammatory Activity
- Research into heterocyclic chemistry, focusing on the synthesis of compounds like 2-methyl 7-Chloro-1, 3-benzo-oxazine-4-one, reveals potential anti-inflammatory applications. These findings could lead to the development of new anti-inflammatory drugs, highlighting the pharmaceutical importance of chlorobenzoate derivatives (Osarumwense Peter Osarodion, 2020).
Optoelectronics and Nonlinear Optical Materials
- The synthesis and characterization of 2-Amino 4-methylpyridinium 3-chlorobenzoate demonstrate its potential as a material for optoelectronic device applications. Its properties, such as thermal and mechanical stability, optical transmittance, and phase matching ability, are particularly relevant for developing advanced optical devices (B. Babu et al., 2017).
Corrosion Inhibition
- A study on α-aminophosphonates, including compounds with chlorobenzoyl groups, showed high inhibition efficiency against mild steel corrosion in hydrochloric acid. This application is significant for industrial pickling processes, offering a way to protect metals from corrosion (N. Gupta et al., 2017).
Supramolecular Chemistry
- The formation of supramolecular structures through hydrogen bonding in organic acid-base salts, involving chlorobenzoic acids, underlines the importance of non-covalent interactions in designing molecular assemblies. These findings have implications for creating molecular complexes with specific properties and functions (N. C. Khalib et al., 2014).
Safety and Hazards
特性
IUPAC Name |
[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-7-5-10(6-8-11)15(20)21-9-18-14(19)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWDHMASOVXBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCOC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)
![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)
![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)
![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)


![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)
![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)
![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)